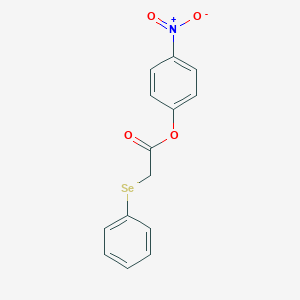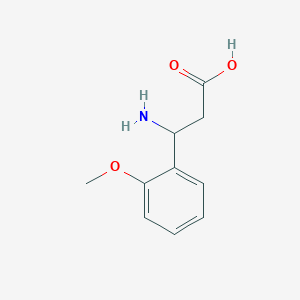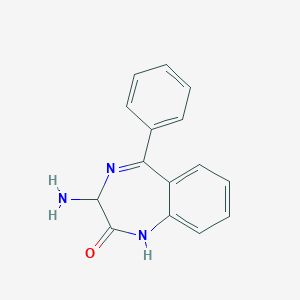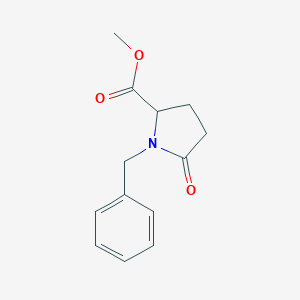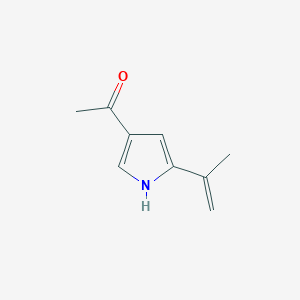![molecular formula C52H48O4P2Ru+2 B025172 RU(Oac)2[(R)-tolbinap] CAS No. 106681-15-6](/img/structure/B25172.png)
RU(Oac)2[(R)-tolbinap]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RU(Oac)2[(R)-tolbinap] is a useful research compound. Its molecular formula is C52H48O4P2Ru+2 and its molecular weight is 899.9 g/mol. The purity is usually 95%.
The exact mass of the compound RU(Oac)2[(R)-tolbinap] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality RU(Oac)2[(R)-tolbinap] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RU(Oac)2[(R)-tolbinap] including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Asymmetric Hydrogenation of Alpha-Branched Aromatic Ketones : It catalyzes the asymmetric hydrogenation of alpha-branched aromatic ketones, resulting in alpha-hydroxy acetals with up to 98% enantiomeric excess (ee) (Arai et al., 2007).
- High Enantioselectivity in Hydrogenation of Aromatic Ketones : The complex facilitates asymmetric hydrogenation of aromatic ketones with high enantioselectivity, producing chiral alcohols with enantioselectivity greater than 99% (Ooka et al., 2008).
- Base-Free Asymmetric Hydrogenation of Simple Ketones : It allows for asymmetric hydrogenation of simple ketones in base-free conditions, leading to high enantiomeric purity and kinetic resolution (Ohkuma et al., 2002).
- Asymmetric Hydrogenation of Sterically Congested Tert-Alkyl Ketones : The complex converts sterically congested tert-alkyl ketones to chiral carbinols with high enantiomeric purity (Ohkuma et al., 2005).
- Catalyzing Cyclopropanation of Alkenes : The polymeric complex [Ru 2 (CO) 4 (α -OAc) 2] n is an efficient catalyst for cyclopropanation of alkenes with diazoacetic esters (Maas et al., 1993).
- Cationic Triflates Formation : It undergoes reactions with CF3SO3H resulting in PC bond breaking and formation of cationic triflates (Reijer et al., 2000).
- Oxidative Alkenylation of C-H Bonds : Ruthenium diacetate catalyzes the oxidative alkenylation of C-H bonds in air for the synthesis of various compounds (Arockiam et al., 2011).
Wirkmechanismus
Target of Action
RU(Oac)2[®-tolbinap] is primarily used as a catalyst for the asymmetric hydrogenation of 1,1′-disubstituted olefins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid . The primary targets of this compound are therefore these specific types of olefins and acids.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where hydrogen is added across the double bond of an olefin, resulting in a single bond. The process is asymmetric because it produces a chiral, or “handed,” molecule as the product, which can be important in many biological systems.
Result of Action
The primary result of the action of RU(Oac)2[®-tolbinap] is the production of specific chiral molecules through asymmetric hydrogenation . These molecules can have a variety of uses, depending on their specific structures.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for RU(Oac)2[(R)-tolbinap] involves the reaction of RU(Oac)2 with (R)-tolbinap in the presence of a suitable solvent.", "Starting Materials": [ "Ruthenium(II) acetate dihydrate (RU(Oac)2)", "(R)-tolbinap" ], "Reaction": [ "Dissolve RU(Oac)2 in a suitable solvent such as methanol or ethanol.", "Add (R)-tolbinap to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with a suitable solvent to obtain the desired product, RU(Oac)2[(R)-tolbinap]." ] } | |
CAS-Nummer |
106681-15-6 |
Molekularformel |
C52H48O4P2Ru+2 |
Molekulargewicht |
899.9 g/mol |
IUPAC-Name |
[1-[2-bis(4-methylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);/q;;;+2 |
InChI-Schlüssel |
HXHQOYKBZFDKSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] |
Kanonische SMILES |
CC1=CC=C(C=C1)[PH+](C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
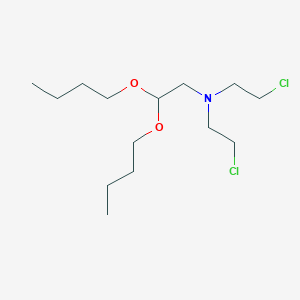

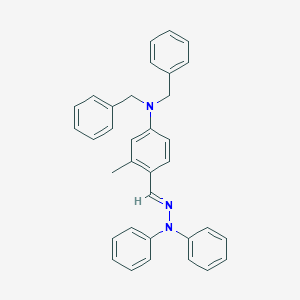
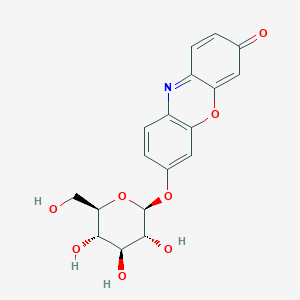
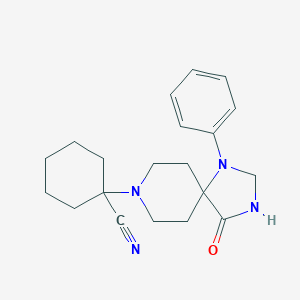

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
